molecular formula C19H22N2O4S2 B4876447 N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No.: B4876447
M. Wt: 406.5 g/mol
InChI Key: WOOYAXICNMEOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a sulfonamide derivative that has been synthesized and studied for its potential applications in the fields of pharmacology and toxicology.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to act as a sulfonamide inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH and ion transport in cells, and inhibition of this enzyme can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been shown to modulate the activity of various ion channels and receptors in cells, which can have a wide range of effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is that it is a well-characterized tool compound that has been extensively studied. This makes it a useful tool for investigating the mechanisms of action of various drugs and for studying the biochemical and physiological effects of these drugs. However, one limitation of using this compound in lab experiments is that it is a sulfonamide derivative, which can limit its solubility and bioavailability in certain experimental systems.

Future Directions

There are many potential future directions for research on N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential applications in the treatment of various diseases. Another area of interest is the development of more effective anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide can be achieved by reacting 2-methoxyaniline with methylthioacetic acid in the presence of a catalyst. The resulting intermediate is then reacted with 1-pyrrolidinecarbonyl chloride and benzenesulfonyl chloride to yield this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to investigate the mechanisms of action of various drugs and to study the biochemical and physiological effects of these drugs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-25-17-8-4-3-7-16(17)20-27(23,24)14-9-10-18(26-2)15(13-14)19(22)21-11-5-6-12-21/h3-4,7-10,13,20H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOYAXICNMEOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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